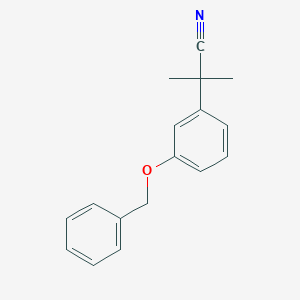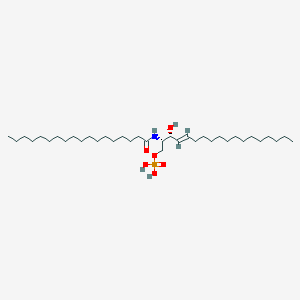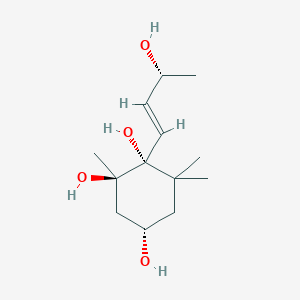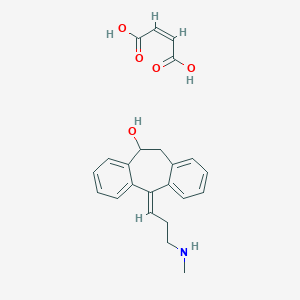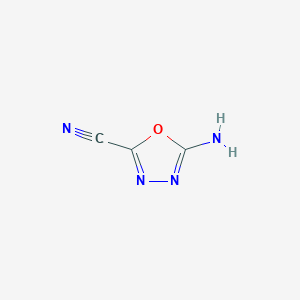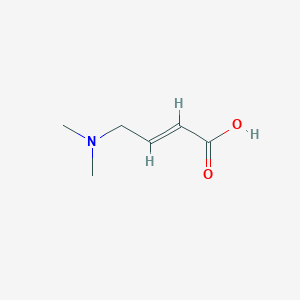
(E)-4-(dimethylamino)but-2-enoic acid
Übersicht
Beschreibung
“(E)-4-(dimethylamino)but-2-enoic acid” is a chemical compound with the empirical formula C6H11NO2 . It has a molecular weight of 129.16 .
Molecular Structure Analysis
The molecular structure of “(E)-4-(dimethylamino)but-2-enoic acid” can be represented by the SMILES stringCN(C/C=C/C(O)=O)C . The InChI representation is 1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+ . Physical And Chemical Properties Analysis
“(E)-4-(dimethylamino)but-2-enoic acid” has a molecular weight of 129.16 . The empirical formula is C6H11NO2 .Wissenschaftliche Forschungsanwendungen
Dual Inhibitors in Cancer Research
(E)-4-(dimethylamino)but-2-enoic acid derivatives were studied for their potential as dual irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These compounds were designed to target different cysteine residues in the kinase domains of EGFR and VEGFR-2, showing promise as cancer treatments (Wissner et al., 2007).
Acid-Base Strength and Acidochromism
Research on stilbazolium salts bearing dimethylamino substituents, including trans isomers of iodides of (E)-4-(dimethylamino)but-2-enoic acid, revealed significant acidochromism in their absorption spectra. These findings are relevant for applications that require color-changing properties, particularly in response to pH changes (Benassi et al., 2015).
Anion Recognition and Sensing
A study demonstrated the use of 4-(N,N-dimethylamino)benzoic acid, a close relative of (E)-4-(dimethylamino)but-2-enoic acid, for anion recognition. It showed a high affinity and selectivity for divalent anions, suggesting its potential in sensing applications (Hou & Kobiro, 2006).
Electrochemiluminescence in Biological Detection
4-(Dimethylamino)butyric acid, a compound similar to (E)-4-(dimethylamino)but-2-enoic acid, was used in electrochemiluminescence (ECL) for detecting biological substances. This approach, involving gold nanoparticle amplification, significantly enhanced the sensitivity of ECL detection methods (Yin et al., 2005).
Safety And Hazards
The safety data sheet for “(E)-4-(dimethylamino)but-2-enoic acid” suggests that it may be an irritant . In case of inhalation, it is recommended to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with the skin, it is advised to remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinsing the mouth with water is suggested, but vomiting should not be induced .
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGIYLMMAABTHC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(dimethylamino)but-2-enoic acid | |
CAS RN |
149586-32-3 | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149586323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX5TY62KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)

